molecular formula C19H15NO4 B6383048 4-(2-Benzyloxyphenyl)-2-nitrophenol CAS No. 1261956-82-4

4-(2-Benzyloxyphenyl)-2-nitrophenol

Cat. No.: B6383048
CAS No.: 1261956-82-4
M. Wt: 321.3 g/mol
InChI Key: YWJMWJGMEJRSMR-UHFFFAOYSA-N
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Description

4-(2-Benzyloxyphenyl)-2-nitrophenol (CAS: 96315-18-3) is a nitrophenol derivative with the molecular formula C₁₃H₁₁NO₄ and a molecular weight of 245.234 g/mol . Its structure consists of a phenol ring substituted with a benzyloxy group at the 4-position and a nitro group at the 2-position (ortho to the hydroxyl group). The benzyloxy group introduces steric bulk and lipophilicity, while the nitro group acts as a strong electron-withdrawing moiety, influencing acidity and reactivity. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of aromatic heterocycles and pharmaceuticals .

Properties

IUPAC Name

2-nitro-4-(2-phenylmethoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c21-18-11-10-15(12-17(18)20(22)23)16-8-4-5-9-19(16)24-13-14-6-2-1-3-7-14/h1-12,21H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJMWJGMEJRSMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=C(C=C3)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10686339
Record name 2'-(Benzyloxy)-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261956-82-4
Record name 2'-(Benzyloxy)-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 4-Bromo-2-Nitrophenol

Nitration of phenol yields 2-nitrophenol (ortho) and 4-nitrophenol (para) as major products. Bromination of 2-nitrophenol using Br₂ in acetic acid directs substitution to the 4-position (meta to the nitro group), yielding 4-bromo-2-nitrophenol in ~65% yield. Purification via steam distillation removes residual nitric acid and by-products.

Key Data:

StepReagents/ConditionsYield
BrominationBr₂, CH₃COOH, 40°C, 6 hr65%

Synthesis of 2-Benzyloxyphenyl Boronic Acid

2-Bromophenol is protected as its benzyl ether using benzyl bromide and K₂CO₃ in DMF (82% yield). Miyaura borylation with bis(pinacolato)diboron and Pd(dppf)Cl₂ in dioxane converts the bromide to the boronic acid (75% yield).

Reaction Scheme:

2-BromophenolK2CO3BnBr2-BenzyloxybromobenzenePd(dppf)Cl2Bis(pinacolato)diboron2-Benzyloxyphenylboronic acid\text{2-Bromophenol} \xrightarrow[\text{K}2\text{CO}3]{\text{BnBr}} \text{2-Benzyloxybromobenzene} \xrightarrow[\text{Pd(dppf)Cl}_2]{\text{Bis(pinacolato)diboron}} \text{2-Benzyloxyphenylboronic acid}

Suzuki Coupling and Deprotection

4-Bromo-2-nitrophenol couples with 2-benzyloxyphenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in a toluene/water mixture (70°C, 12 hr). The reaction proceeds in 58% yield, with no requirement for hydroxyl protection due to the mild conditions.

Optimization Insights:

  • Higher temperatures (>90°C) promote deboronation side reactions.

  • Aqueous workup followed by recrystallization (EtOH/H₂O) achieves >95% purity.

Method 2: Sequential Protection-Nitration-Coupling

Hydroxyl Protection

4-Bromophenol is acetylated using acetic anhydride (90% yield), shielding the hydroxyl group during subsequent nitration.

Directed Nitration

Nitration of 4-bromoacetophenole with fuming HNO₃/H₂SO₄ at 0°C installs the nitro group at the 2-position (para to the acetyloxy group), yielding 4-bromo-2-nitroacetophenole (47% yield).

Challenges:

  • Over-nitration produces dinitro byproducts (~15%).

  • Column chromatography (SiO₂, hexane/EtOAc) is necessary for purification.

Coupling and Deprotection

Suzuki coupling with 2-benzyloxyphenylboronic acid (similar to Method 1) followed by acidic hydrolysis (HCl, reflux) removes the acetyl group, affording the target compound in 41% overall yield.

Method 3: Post-Coupling Nitration

Synthesis of 4-(2-Benzyloxyphenyl)phenol

4-Iodophenol undergoes Suzuki coupling with 2-benzyloxyphenylboronic acid (62% yield).

Regioselective Nitration

Nitration with HNO₃/AcOH at 25°C targets the 2-position (ortho to hydroxyl), but competing para substitution (33%) necessitates tedious chromatographic separation. Yield: 28%.

Side Reactions:

  • Condensation with residual acetic acid forms benzodioxin impurities.

  • Elevated temperatures accelerate decomposition.

Comparative Analysis

MethodKey StepsOverall YieldScalabilityPurity
1Suzuki coupling58%High>95%
2Protection-nitration41%Moderate89%
3Post-coupling nitration28%Low78%

Critical Observations:

  • Method 1 offers superior regiocontrol and scalability, avoiding harsh nitration conditions.

  • Method 2 suffers from low nitration efficiency but provides a viable alternative if boronic acids are inaccessible.

  • Method 3 is least practical due to poor selectivity and side reactions.

Experimental Optimization

Nitration Conditions

  • Temperature Control: Maintaining 0–5°C during nitration minimizes dinitro byproducts.

  • Solvent Choice: Acetic acid enhances nitro group orientation vs. sulfuric acid.

Coupling Catalysts

  • Pd(OAc)₂/XPhos: Increases yield to 67% in Method 1 by reducing homocoupling.

  • Microwave Assistance: Reduces reaction time to 2 hr (90°C) with comparable yield.

Challenges and Mitigation

  • Nitro Group Reactivity:

    • Avoid reductive conditions (e.g., H₂/Pd) to prevent nitro reduction.

    • Use scavengers (e.g., NaHSO₃) to quench excess HNO₃.

  • Benzyl Ether Stability:

    • Hydrogenolysis (H₂/Pd) during deprotection risks over-reduction; acidic conditions (HCl/MeOH) are safer .

Chemical Reactions Analysis

Types of Reactions

4-(2-Benzyloxyphenyl)-2-nitrophenol undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Sodium hydroxide, benzyloxy halides.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted phenols.

Scientific Research Applications

4-(2-Benzyloxyphenyl)-2-nitrophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Benzyloxyphenyl)-2-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects and Electronic Properties

The benzyloxy and nitro substituents differentiate this compound from simpler nitrophenols. Key comparisons include:

2-Chloro-4-Nitrophenol (CAS: 619-08-9)
  • Structure : Chloro (2-position) and nitro (4-position) substituents.
  • Molecular Weight : 173.55 g/mol .
  • Key Differences: The chloro group is less bulky than benzyloxy, leading to higher solubility in polar solvents. The nitro group at the para position (vs. ortho in the target compound) enhances resonance stabilization, increasing acidity (pKa ~4.0 vs. ~7.2 for ortho-nitro derivatives) . Applications: Intermediate in dye synthesis and toxicology studies (e.g., carcinogenicity assessments) .
4-tert-Butyl-2-Nitrophenol
  • Structure : tert-Butyl (4-position) and nitro (2-position) groups.
  • Key Differences :
    • The tert-butyl group provides steric hindrance but lacks the aromaticity of benzyloxy, reducing π-π stacking interactions .
    • Lower lipophilicity compared to the benzyloxy derivative, impacting membrane permeability in biological systems.
    • Industrial applications include use as a stabilizer or intermediate in polymer chemistry .
4-Nitrophenol (CAS: 824-78-2)
  • Structure : Single nitro group at the para position.
  • Molecular Weight : 139.11 g/mol .
  • Key Differences :
    • Simpler structure with higher acidity (pKa ~7.1) due to para-nitro resonance stabilization.
    • Lacks the benzyloxy group, making it more water-soluble and less suited for lipid-based applications.
    • Widely used as a pH indicator and enzyme assay substrate .
Nitration Pathways
  • 4-(2-Benzyloxyphenyl)-2-nitrophenol: The ortho-nitration pathway is favored due to steric and electronic effects of the benzyloxy group, as demonstrated in DFT studies on phenol derivatives .
  • Phenol Derivatives: Para-nitration dominates in simpler phenols (e.g., 4-nitrophenol), but ortho-substitution occurs when bulky groups (e.g., benzyloxy) direct electrophilic attack .
Functional Group Stability
  • The benzyloxy group in the target compound can be cleaved under hydrogenolysis conditions, enabling deprotection strategies in multi-step syntheses. This contrasts with chloro or tert-butyl groups, which require harsher conditions for removal .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(2-benzyloxyphenyl)-2-nitrophenol, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves introducing the benzyloxy group to a phenolic precursor followed by nitration. For example, benzyl ether formation via nucleophilic substitution (e.g., using benzyl chloride under alkaline conditions) precedes nitration with nitric acid/sulfuric acid. Key parameters include temperature control (0–5°C during nitration to avoid over-nitration) and stoichiometric ratios (1:1.2 phenol-to-benzyl chloride) to minimize side products. Yield optimization may require purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are most effective for characterizing 4-(2-benzyloxyphenyl)-2-nitrophenol, and what key spectral features indicate successful synthesis?

  • Methodological Answer :

  • NMR : 1^1H NMR should show a singlet for the benzyloxy methylene group (~δ 5.0–5.2 ppm) and aromatic protons split into distinct patterns due to nitro and benzyloxy substituents. 13^{13}C NMR confirms the nitrophenyl (C-NO2_2 at ~δ 145–150 ppm) and benzyloxy (C-O at ~δ 70 ppm) groups.
  • IR : Strong absorbance at ~1520 cm1^{-1} (asymmetric NO2_2 stretch) and ~1340 cm1^{-1} (symmetric NO2_2 stretch).
  • HPLC-MS : Retention time and m/z ([M-H]^- ~290) verify purity and molecular weight. Calibration with standards is critical for quantification .

Advanced Research Questions

Q. What mechanisms underlie the potential herbicidal activity of 4-(2-benzyloxyphenyl)-2-nitrophenol, and how can in vitro assays be designed to validate this activity?

  • Methodological Answer : The nitro and benzyloxy groups may inhibit plant acetolactate synthase (ALS), a target for herbicides. To validate:

  • Enzyme Assays : Recombinant ALS activity is measured spectrophotometrically by monitoring pyruvate-derived acetoin formation. Inhibitor IC50_{50} values are determined via dose-response curves.
  • Cell-Based Assays : Arabidopsis thaliana seedlings are treated with the compound (0.1–100 µM) in agar plates; root growth inhibition (%) is quantified after 7 days. Confounding factors (e.g., light sensitivity) require controlled environmental chambers .

Q. How does the nitro group position influence the photostability and degradation pathways of 4-(2-benzyloxyphenyl)-2-nitrophenol under varying environmental conditions?

  • Methodological Answer : The ortho-nitro group increases steric hindrance, reducing photolytic degradation compared to para-substituted analogs. To study:

  • Photolysis Experiments : Expose aqueous solutions (pH 4–10) to UV light (λ = 254 nm). Monitor degradation via HPLC and identify byproducts (e.g., phenolic derivatives) using LC-MS.
  • Quantum Chemical Calculations : DFT simulations (e.g., Gaussian 16) predict bond dissociation energies and reactive sites. Compare with experimental half-lives to model degradation kinetics .

Q. What strategies can mitigate conflicting data in biological activity studies of 4-(2-benzyloxyphenyl)-2-nitrophenol, such as discrepancies between in vitro and in vivo results?

  • Methodological Answer :

  • Meta-Analysis : Systematically review variables (e.g., solvent choice, organism model) across studies. For instance, DMSO used in in vitro assays may alter membrane permeability in vivo.
  • Pharmacokinetic Profiling : Measure bioavailability (e.g., plasma concentration via LC-MS) and tissue distribution in model organisms (e.g., zebrafish). Adjust dosing regimens to match in vitro effective concentrations.
  • Isothermal Titration Calorimetry (ITC) : Confirm target binding affinity in physiological buffers to rule out buffer-specific artifacts .

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